molecular formula C9H13NS2 B5788362 4-(thiophen-3-ylmethyl)thiomorpholine

4-(thiophen-3-ylmethyl)thiomorpholine

Cat. No.: B5788362
M. Wt: 199.3 g/mol
InChI Key: WCWGZYVEHFZQHX-UHFFFAOYSA-N
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Description

4-(Thiophen-3-ylmethyl)thiomorpholine is a thiomorpholine derivative featuring a thiophene ring attached via a methylene group to the nitrogen atom of the thiomorpholine scaffold. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, is a sulfur analog of morpholine. The sulfur atom enhances lipophilicity compared to oxygen in morpholine, improving membrane permeability and metabolic susceptibility (e.g., oxidation to sulfoxides/sulfones) . For example, derivatives with thiophen-3-ylmethyl groups have been investigated for interactions with viral proteases, such as SARS-CoV-2 3CLpro .

Properties

IUPAC Name

4-(thiophen-3-ylmethyl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS2/c1-4-12-8-9(1)7-10-2-5-11-6-3-10/h1,4,8H,2-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWGZYVEHFZQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-3-ylmethyl)thiomorpholine can be achieved through several methods. One common approach involves the reaction of thiomorpholine with thiophen-3-ylmethyl halides under basic conditions. For example, thiomorpholine can be reacted with thiophen-3-ylmethyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 4-(thiophen-3-ylmethyl)thiomorpholine.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-ylmethyl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiomorpholine derivatives with reduced thiophene rings using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiomorpholine derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-(Thiophen-3-ylmethyl)thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(thiophen-3-ylmethyl)thiomorpholine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the thiophen-3-ylmethyl group can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-(4-Nitrophenyl)thiomorpholine

  • Structure : Features a nitro-substituted phenyl group instead of thiophene.
  • Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine .
  • Solid-State Properties :
    • Adopts a chair conformation with the nitro group in a quasi-axial position.
    • Forms centrosymmetric dimers via C–H···O hydrogen bonds and face-to-face aromatic stacking (interplanar distance: 3.29 Å) .
    • Packing Index : 74.4%, indicating dense crystal packing .
  • Comparison : Unlike its morpholine analog, the nitro group occupies an axial position due to sulfur’s larger atomic radius, altering intermolecular interactions .

4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic Acid (CAS 1543418-92-3)

  • Structure : Substituted with a furan-methyl group and a carboxylic acid moiety.
  • Properties : Increased polarity due to the carboxylic acid group, reducing lipophilicity compared to 4-(thiophen-3-ylmethyl)thiomorpholine.
  • Applications : Explored as an intermediate in antimicrobial agents .

Thiomorpholine 1,1-Dioxide Derivatives

  • Examples :
    • 4-[(4-Bromo-3-fluorophenyl)methyl]thiomorpholine 1,1-dioxide (CAS 1973485-27-6) .
    • 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide (CAS 178312-02-2) .
  • Key Differences: Sulfone groups (1,1-dioxide) increase polarity and metabolic stability compared to unoxidized thiomorpholines. Used in kinase inhibitors and antibacterial agents due to enhanced hydrogen-bonding capacity .

Antimicrobial Activity

Compound Class Gram-Positive Activity Gram-Negative Activity Target
Thiomorpholine derivatives Moderate Low/None DNA gyrase
Morpholine derivatives High Moderate Cell wall synthesis
Piperazine derivatives Low None
  • 4-(Thiophen-3-ylmethyl)thiomorpholine : Likely exhibits activity against Gram-positive bacteria, similar to other lipophilic thiomorpholine derivatives. Thiophene’s aromaticity may enhance π-π stacking with microbial targets .

Antiviral Potential

  • Thiomorpholine derivatives with thiophen-3-ylmethyl groups show affinity for viral proteases (e.g., SARS-CoV-2 3CLpro) via π-alkyl and hydrogen-bond interactions, comparable to co-crystallized inhibitors .

Physicochemical Properties

Property 4-(Thiophen-3-ylmethyl)thiomorpholine 4-(4-Nitrophenyl)thiomorpholine Morpholine Analog
Lipophilicity (LogP) ~2.5 (estimated) 1.45 (calculated) ~0.8
Melting Point Not reported 140–142°C ~100°C
Metabolic Stability Moderate (sulfur oxidation) Low (nitro reduction) High

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